molecular formula C19H20O6 B12341694 [3-(4-Acetyloxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] acetate

[3-(4-Acetyloxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] acetate

Cat. No.: B12341694
M. Wt: 344.4 g/mol
InChI Key: MGXASXAVZUETDX-UHFFFAOYSA-N
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Description

[3-(4-Acetyloxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] acetate is a useful research compound. Its molecular formula is C19H20O6 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
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Biological Activity

[3-(4-Acetyloxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] acetate is a synthetic compound with potential biological activities that are being investigated for various applications in medicinal chemistry. Its complex structure suggests potential interactions with biological targets, making it a subject of interest in pharmacological research.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C19H20O6
Molecular Weight 344.4 g/mol
IUPAC Name This compound
InChI Key MGXASXAVZUETDX-UHFFFAOYSA-N

Antioxidant Properties

Research indicates that derivatives of chromene compounds exhibit significant antioxidant activity. The presence of the acetyloxyphenyl group in this compound may enhance its ability to scavenge free radicals and reduce oxidative stress in cells. Studies have shown that such compounds can inhibit lipid peroxidation and protect cellular components from oxidative damage.

Anti-inflammatory Effects

In vitro studies have suggested that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings are consistent with other chromene derivatives that have shown promise in reducing inflammation in various models.

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound indicate it may induce apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation. For instance, studies have demonstrated that certain chromene derivatives can activate caspases and alter the expression of Bcl-2 family proteins.

Case Studies

  • Study on Antioxidant Activity
    • Objective: To evaluate the antioxidant capacity of this compound.
    • Method: DPPH radical scavenging assay was performed.
    • Results: The compound exhibited a significant reduction in DPPH radical concentration compared to control groups.
    • Conclusion: This suggests a strong potential for use as an antioxidant agent.
  • Anti-inflammatory Mechanism Investigation
    • Objective: To assess the anti-inflammatory effects in a murine model.
    • Method: Inflammatory markers were measured post-treatment with the compound.
    • Results: Notable reductions in TNF-alpha and IL-6 levels were observed.
    • Conclusion: This indicates that the compound may be beneficial for inflammatory conditions.
  • Anticancer Efficacy Study
    • Objective: To determine the cytotoxic effects against breast cancer cell lines (MCF-7).
    • Method: MTT assay was utilized to measure cell viability after treatment with varying concentrations of the compound.
    • Results: A dose-dependent decrease in cell viability was noted.
    • Conclusion: The findings support further exploration into its potential as an anticancer agent.

Properties

Molecular Formula

C19H20O6

Molecular Weight

344.4 g/mol

IUPAC Name

[3-(4-acetyloxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] acetate

InChI

InChI=1S/C19H20O6/c1-11(20)24-14-5-3-13(4-6-14)17-10-23-18-9-15(25-12(2)21)7-8-16(18)19(17)22/h3-6,10,15-16,18H,7-9H2,1-2H3

InChI Key

MGXASXAVZUETDX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC2C(C1)OC=C(C2=O)C3=CC=C(C=C3)OC(=O)C

Origin of Product

United States

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